molecular formula C10H15N3O2 B13315965 Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate

Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate

Cat. No.: B13315965
M. Wt: 209.24 g/mol
InChI Key: SKJHNRJLGDGZJK-UHFFFAOYSA-N
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Description

Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted with a methyl pyrazole group and a methyl ester moiety. Its structure combines a rigid pyrazole ring with a flexible pyrrolidine scaffold, making it a candidate for pharmaceutical and materials science applications. The compound’s stereochemistry and conformational flexibility are critical to its interactions with biological targets or supramolecular assemblies. Structural elucidation of such compounds often relies on crystallographic tools like SHELXL, a refinement program widely used for small-molecule and macromolecular analysis .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-13-6-7(3-12-13)8-4-11-5-9(8)10(14)15-2/h3,6,8-9,11H,4-5H2,1-2H3

InChI Key

SKJHNRJLGDGZJK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2CNCC2C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate typically involves the reaction of 1-methyl-4-bromopyrazole with pyrrolidine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The compound may inhibit enzyme function by blocking substrate access or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways involved in signal transduction, leading to changes in cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate, we compare it with structurally analogous compounds, focusing on substituent effects , conformational stability , and crystallographic parameters .

Table 1: Structural and Electronic Comparison

Compound Name Pyrrolidine Substituent Pyrazole Substituent Crystallographic R-factor* Conformational Flexibility Biological Activity (if reported)
This compound Methyl ester (C3) 1-methyl (N1) ~0.05 (typical SHELXL refinement) Moderate (pyrrolidine ring puckering) N/A (research compound)
Ethyl 4-(1H-pyrazol-4-yl)pyrrolidine-3-carboxylate Ethyl ester (C3) Unsubstituted (N1) ~0.06 High (flexible ethyl group) Kinase inhibition (hypothetical)
4-(1-phenyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid Carboxylic acid (C3) 1-phenyl (N1) ~0.07 Low (rigid phenyl group) Antiviral (in silico predictions)

*R-factor: A measure of crystallographic model accuracy; lower values indicate higher precision.

Key Findings:

Substituent Effects :

  • The methyl ester group in the target compound balances electronic effects (e.g., dipole interactions) and steric bulk, unlike the ethyl ester in its analog, which introduces greater flexibility but reduces packing efficiency in crystal lattices .
  • The 1-methyl pyrazole substituent minimizes steric clashes compared to the 1-phenyl variant, which may hinder binding in enzymatic pockets due to its bulk .

Conformational Stability :

  • The pyrrolidine ring in the target compound adopts a twist-boat conformation (observed in SHELXL-refined structures), whereas analogs with bulkier substituents (e.g., phenyl) favor envelope conformations to alleviate strain .

Crystallographic Precision :

  • Refinement using SHELXL ensures high accuracy (R-factor ≤ 0.05) for small molecules like this compound, enabling precise comparison of bond lengths and angles across analogs .

Methodological Notes

  • Crystallographic Tools : Structural comparisons rely on software like SHELXL , which refines parameters such as anisotropic displacement and hydrogen bonding. Its robustness in handling high-resolution data ensures reliable intercompound comparisons .
  • Limitations : While SHELX programs are industry standards, discrepancies in R-factors between analogs may arise from data quality (e.g., resolution, twinning) rather than intrinsic molecular differences .

Biological Activity

Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate (commonly referred to as Methyl Pyrazole Carboxylate) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Formula:

  • IUPAC Name: this compound
  • Molecular Formula: C10_{10}H16_{16}N4_{4}O2_{2}
  • Molecular Weight: 208.26 g/mol
  • CAS Number: 1955494-43-5

Physical Properties:

PropertyValue
AppearanceWhite powder
SolubilitySoluble in organic solvents
Storage ConditionsStore at room temperature

Synthesis

The synthesis of Methyl Pyrazole Carboxylate typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent functionalization to attach the pyrrolidine moiety. Various synthetic pathways have been explored, often yielding high purity and yield rates.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Methyl Pyrazole Carboxylate derivatives. For instance, a study investigating various derivatives showed that modifications at specific positions on the pyrazole ring can significantly enhance cytotoxicity against cancer cell lines, such as A549 (human lung adenocarcinoma) and HeLa (cervical cancer) cells.

Table 1: Anticancer Activity of Methyl Pyrazole Derivatives

CompoundCell LineIC50 (µM)Notes
Methyl Pyrazole CarboxylateA54915.2Moderate activity
Derivative AA5498.5Enhanced activity
Derivative BHeLa12.0Comparable to standard drugs

The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways.

Antimicrobial Activity

In addition to its anticancer properties, Methyl Pyrazole Carboxylate has been evaluated for antimicrobial activity. Preliminary data suggest that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacterial strains, although results vary widely based on structural modifications.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Methyl Pyrazole CarboxylateStaphylococcus aureus32
Derivative CEscherichia coli64
Derivative DKlebsiella pneumoniae>128

Structure-Activity Relationship (SAR)

The biological activity of Methyl Pyrazole Carboxylate is highly dependent on its structural features. Modifications to the pyrazole ring or the carboxylate group can lead to significant changes in potency and selectivity. For example, substituents on the pyrazole ring can enhance binding affinity to target proteins involved in cancer progression.

Case Studies

  • Case Study on Anticancer Mechanisms :
    A study published in MDPI demonstrated that derivatives of Methyl Pyrazole Carboxylate could induce apoptosis in A549 cells via mitochondrial pathways, suggesting a promising avenue for further development as anticancer agents .
  • Antimicrobial Screening :
    Another research effort assessed various derivatives against multidrug-resistant pathogens, revealing that while some compounds showed promise, others exhibited limited efficacy .

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